2-[(3-Bromophenyl)amino]-N'-[(1E)-2-methylcyclohexylidene]acetohydrazide
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Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is an organic compound with the molecular formula C15H20BrN3O It is known for its unique structure, which includes a bromophenyl group and a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to form the 3-bromophenylamine intermediate.
Condensation: The 3-bromophenylamine reacts with an appropriate aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(3-Bromophenyl)amino]-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The cyclohexylidene moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylene]acetohydrazide
- 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylene]acetohydrazide
Uniqueness
2-[(3-Bromophenyl)amino]-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group and cyclohexylidene moiety make it a versatile compound for various applications .
Properties
Molecular Formula |
C15H20BrN3O |
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Molecular Weight |
338.24 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-(2-methylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C15H20BrN3O/c1-11-5-2-3-8-14(11)18-19-15(20)10-17-13-7-4-6-12(16)9-13/h4,6-7,9,11,17H,2-3,5,8,10H2,1H3,(H,19,20)/b18-14+ |
InChI Key |
MMVYBCMNFNAPPS-NBVRZTHBSA-N |
Isomeric SMILES |
CC\1CCCC/C1=N\NC(=O)CNC2=CC(=CC=C2)Br |
Canonical SMILES |
CC1CCCCC1=NNC(=O)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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